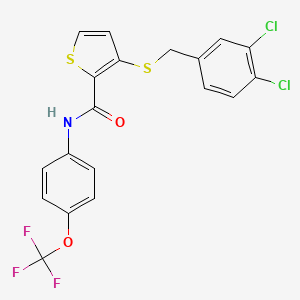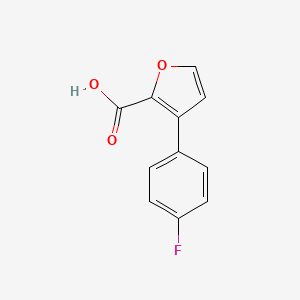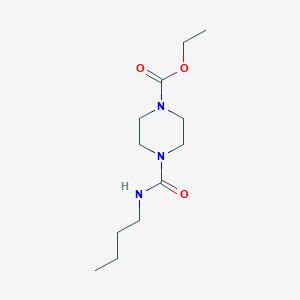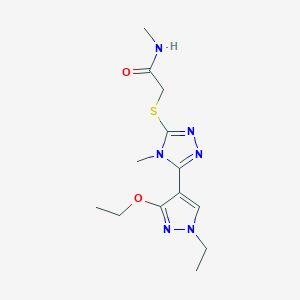
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains multiple functional groups, including a thiophene ring, a carboxamide group, a sulfanyl group, and a trifluoromethoxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the dichlorobenzyl and trifluoromethoxy groups, and the formation of the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, a five-membered ring containing sulfur, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially participate in reactions with nucleophiles, and the dichlorobenzyl and trifluoromethoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group and the electronegative chlorine and fluorine atoms could affect the compound’s solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Polymeric Materials Development
A notable application involves the synthesis of new ortho-linked polyamide-imides (PAIs) incorporating ether, sulfur, and trifluoromethyl linkages. These materials were prepared through a condensation reaction, demonstrating excellent solubility in polar and less polar solvents, outstanding thermal stability, and low refractive indexes and birefringence due to the trifluoromethyl groups and thioether bridges. Such properties make these PAIs promising for advanced materials applications, including electronics and coatings (Shockravi et al., 2009).
Antimicrobial and Anticancer Agents
The molecule also finds applications in medicinal chemistry, where related structures have been explored for their antimicrobial and anticancer properties. For instance, novel Schiff bases exhibiting antibacterial and antifungal activities were synthesized, demonstrating the potential for developing new antimicrobial agents (Mange et al., 2013). Furthermore, 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties were investigated for their cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Advanced Synthesis Techniques
In addition, the molecule's structural motifs are integral to developing novel synthesis methods for heterocyclic compounds and polymeric materials. For example, a green approach for synthesizing thiophenyl pyrazoles and isoxazoles demonstrated potential antimicrobial activity, showcasing innovative routes in organic synthesis (Sowmya et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S2/c20-14-6-1-11(9-15(14)21)10-29-16-7-8-28-17(16)18(26)25-12-2-4-13(5-3-12)27-19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHNCWTFKSSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)


![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)
![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)

![4-isobutyl-N-isopropyl-1-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2878594.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2878598.png)